molecular formula C9H8O4 B2994926 Methyl 2-formyl-4-hydroxybenzoate CAS No. 1701806-37-2

Methyl 2-formyl-4-hydroxybenzoate

Cat. No. B2994926
CAS RN: 1701806-37-2
M. Wt: 180.159
InChI Key: DJJFRPQSYDJWQP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-hydroxybenzoate is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.16 g/mol . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3 . The Canonical SMILES representation is COC(=O)C1=C(C=C(C=C1)O)C=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.16 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 180.04225873 g/mol . The topological polar surface area is 63.6 Ų . It has 13 heavy atoms .

Scientific Research Applications

Crystal Structure and Pharmaceutical Activity

Methyl 2-formyl-4-hydroxybenzoate, also known as methyl paraben, has been studied for its crystal structure and pharmaceutical activity. The single crystal X-ray structure revealed a 3D framework formed through extensive intermolecular hydrogen bonding. Computational calculations using Hartree Fock and Density Functional Theory methods correlated well with experimental results, indicating the molecular determinants of its pharmaceutical activity. This study highlights the significance of the molecule's lower band gap value in its pharmaceutical applications (Sharfalddin et al., 2020).

Hydrolysis in Different States

Research on the hydrolysis of this compound in liquid and frozen states shows significant acceleration in the frozen state compared to liquid state temperatures. This study provides insights into the stability of the compound under varying storage conditions, highlighting the importance of temperature in its preservation and potential applications in pharmaceutical formulations (Shija et al., 1992).

Large-Scale Synthesis

The large-scale synthesis of this compound derivatives designed for treating hyperproliferative disorders, inflammation, and cancer has been developed. This research provides a process for preparing the compound in high purity, contributing to its potential use in pharmaceutical applications (Kucerovy et al., 1997).

Metabolism in Humans

The metabolism of this compound (methyl paraben) in the human liver has been studied, revealing that it undergoes rapid hydrolysis and glucuronidation. These findings are crucial for understanding the biotransformation and potential accumulation of the compound in human tissues, which is relevant for its safe use in pharmaceuticals and cosmetics (Abbas et al., 2010).

Analytical Techniques for Determination

Developing analytical techniques like microemulsion electrokinetic chromatography (MEEKC) for the determination of this compound is significant for quality control in pharmaceutical and cosmetic industries. This method shows selectivity and quantitativeness for methyl esters of 4-hydroxybenzoic acid, aiding in the accurate assessment of the compound in various formulations (Mahuzier et al., 2001).

Dermal Absorption and Hydrolysis

Understanding the dermal absorption and hydrolysis of this compound in human and minipig skin is critical for evaluating its disposition and potential toxicity upon dermal exposure. This research is essential for assessing the safety of cosmetic and pharmaceutical products containing this compound (Jewell et al., 2007).

Safety and Hazards

Methyl 2-formyl-4-hydroxybenzoate has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 2-formyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFRPQSYDJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1701806-37-2
Record name methyl 2-formyl-4-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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